(S)-3-Iodo-1-methyl-pyrrolidine
Overview
Description
(S)-3-Iodo-1-methyl-pyrrolidine is a chiral organic compound featuring an iodine atom attached to the third carbon of a pyrrolidine ring, with a methyl group on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Iodo-1-methyl-pyrrolidine typically involves the iodination of (S)-1-methyl-pyrrolidine. One common method is the reaction of (S)-1-methyl-pyrrolidine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to ensure selective iodination at the third carbon position.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for consistent production quality.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles, such as hydroxide, cyanide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agents and conditions used.
Reduction Reactions: Reduction of this compound can lead to the formation of (S)-3-methyl-1-methyl-pyrrolidine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or primary amines in polar solvents like water or alcohols.
Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution Products: Depending on the nucleophile, products can include (S)-3-hydroxy-1-methyl-pyrrolidine, (S)-3-cyano-1-methyl-pyrrolidine, or (S)-3-amino-1-methyl-pyrrolidine.
Oxidation Products: Various oxidized forms of the pyrrolidine ring.
Reduction Products: (S)-3-methyl-1-methyl-pyrrolidine.
Scientific Research Applications
(S)-3-Iodo-1-methyl-pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of chiral drugs.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-Iodo-1-methyl-pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The chiral nature of the compound allows for enantioselective interactions, which are crucial in medicinal chemistry for the development of drugs with desired therapeutic effects.
Comparison with Similar Compounds
®-3-Iodo-1-methyl-pyrrolidine: The enantiomer of (S)-3-Iodo-1-methyl-pyrrolidine, differing in the spatial arrangement of atoms.
3-Iodo-pyrrolidine: Lacks the methyl group on the nitrogen atom.
1-Methyl-pyrrolidine: Lacks the iodine atom on the third carbon.
Uniqueness: this compound is unique due to its specific chiral configuration and the presence of both iodine and methyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in applications requiring high specificity and selectivity.
Properties
IUPAC Name |
(3S)-3-iodo-1-methylpyrrolidine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10IN/c1-7-3-2-5(6)4-7/h5H,2-4H2,1H3/t5-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYHSOYEKJWMIB-YFKPBYRVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H](C1)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10IN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301289747 | |
Record name | Pyrrolidine, 3-iodo-1-methyl-, (3S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301289747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354010-60-8 | |
Record name | Pyrrolidine, 3-iodo-1-methyl-, (3S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354010-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrrolidine, 3-iodo-1-methyl-, (3S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301289747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.